![molecular formula C20H22N2O2 B14010699 2-[1-(2-Diethylaminoethyl)pyridin-4-ylidene]indene-1,3-dione CAS No. 62295-40-3](/img/structure/B14010699.png)
2-[1-(2-Diethylaminoethyl)pyridin-4-ylidene]indene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(2-Diethylaminoethyl)pyridin-4-ylidene]indene-1,3-dione is a complex organic compound that belongs to the class of indene-1,3-dione derivatives. These compounds are known for their versatile applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization .
Preparation Methods
The synthesis of 2-[1-(2-Diethylaminoethyl)pyridin-4-ylidene]indene-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of indene-1,3-dione with a pyridine derivative under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
2-[1-(2-Diethylaminoethyl)pyridin-4-ylidene]indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[1-(2-Diethylaminoethyl)pyridin-4-ylidene]indene-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is being studied for its potential therapeutic effects, including its use in drug development.
Mechanism of Action
The mechanism of action of 2-[1-(2-Diethylaminoethyl)pyridin-4-ylidene]indene-1,3-dione involves its interaction with specific molecular targets and pathways. It can act as an electron acceptor, facilitating various chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-[1-(2-Diethylaminoethyl)pyridin-4-ylidene]indene-1,3-dione can be compared with other similar compounds such as:
2-(1-Hexylpyridin-4-ylidene)indene-1,3-dione: This compound has a similar structure but with a hexyl group instead of a diethylaminoethyl group.
2-(1-Phenylpiperidin-4-ylidene)indene-1,3-dione: This compound features a phenylpiperidinyl group, which gives it different chemical properties and applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and application potential .
Properties
CAS No. |
62295-40-3 |
|---|---|
Molecular Formula |
C20H22N2O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-[1-[2-(diethylamino)ethyl]pyridin-4-ylidene]indene-1,3-dione |
InChI |
InChI=1S/C20H22N2O2/c1-3-21(4-2)13-14-22-11-9-15(10-12-22)18-19(23)16-7-5-6-8-17(16)20(18)24/h5-12H,3-4,13-14H2,1-2H3 |
InChI Key |
BGQIQQGEHUPAGH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C=CC(=C2C(=O)C3=CC=CC=C3C2=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


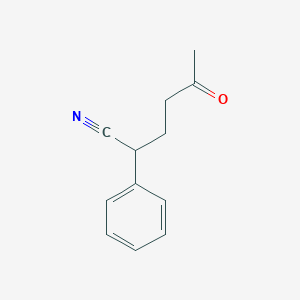
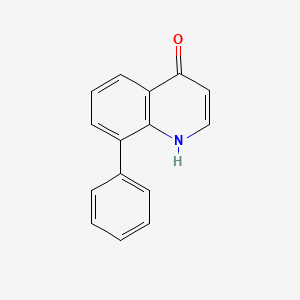
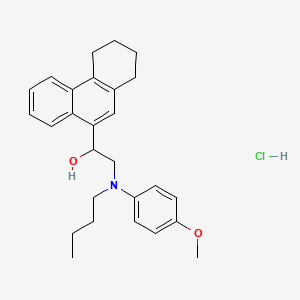
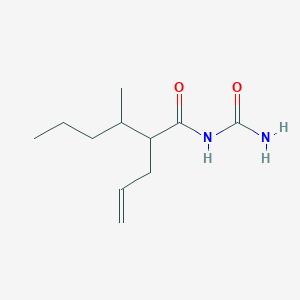
![4,5,7-Trifluoro-6-[2,3,5,6-tetrafluoro-4-[(4,6,7-trifluoro-1,3-dioxo-2-benzofuran-5-yl)oxy]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B14010646.png)
![2-[(3,5-Dinitrothiophen-2-yl)amino]butanedioic acid](/img/structure/B14010663.png)
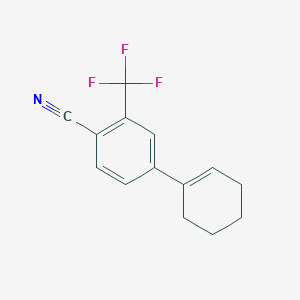

![[Bis(4-iodophenyl)]phenylsulfanium trifluoromethanesulfonate](/img/structure/B14010680.png)
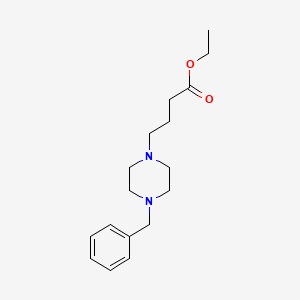

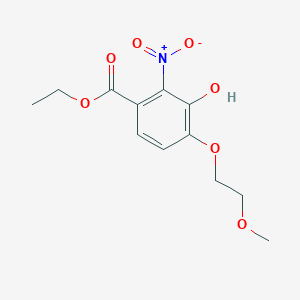
![3-[3-(Dimethylamino)propyl]-10-phenylbenzo[g]pteridine-2,4-dione](/img/structure/B14010698.png)

